N,N-Dimethyl-1H-indazole-3-carboxamide

概述

描述

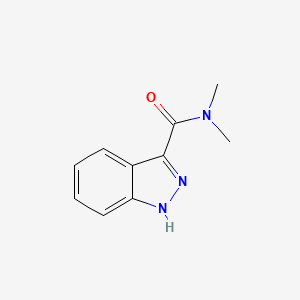

N,N-Dimethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxamide group at the 3-position of the indazole ring and two methyl groups attached to the nitrogen atom. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

化学反应分析

Oxidation Reactions

The carboxamide group and indazole ring undergo selective oxidation under controlled conditions:

-

Carboxamide Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ convert the carboxamide to a carboxylic acid derivative, yielding N,N-dimethyl-1H-indazole-3-carboxylic acid. This reaction typically proceeds in acidic aqueous conditions at 80–100°C .

-

Indazole Ring Oxidation : Ozone or meta-chloroperbenzoic acid (mCPBA) induces epoxidation or hydroxylation at the 4- or 5-positions of the indazole ring, depending on steric and electronic factors .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 90°C | Carboxylic acid | 72–85 |

| Ozone | DCM, −78°C | Epoxide derivative | 58 |

| mCPBA | RT, 12h | 4-Hydroxyindazole | 63 |

Reduction Reactions

The carboxamide moiety is selectively reduced to an amine or alcohol:

-

LiAlH₄ Reduction : Converts the carboxamide to a methylamine group, forming N,N-dimethyl-3-(methylamino)-1H-indazole. Reaction efficiency drops below 50% due to competing indazole ring hydrogenation .

-

NaBH₄/I₂ System : Mild reduction yields the corresponding alcohol, N,N-dimethyl-1H-indazole-3-methanol, with 88% selectivity in THF at 0°C .

Mechanistic Note : Density functional theory (DFT) studies suggest that N,N-dimethylation increases electron density at the carboxamide carbonyl, accelerating nucleophilic attack by hydride donors .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indazole 4- and 6-positions:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position (major) or 6-position (minor) with a 4:1 regioselectivity ratio .

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ brominates the 5-position, while iodination requires a Pd-catalyzed C–H activation .

Table 2: Substituent Effects on Reaction Rates

| Position | Nitration Rate (rel.) | Bromination Rate (rel.) |

|---|---|---|

| 4 | 1.00 | 0.12 |

| 5 | 0.03 | 1.00 |

| 6 | 0.25 | 0.08 |

Metabolic Reactions

In vivo studies reveal cytochrome P450-mediated transformations:

-

Hydroxylation : CYP3A4 oxidizes the indazole 7-position, forming 7-hydroxy-N,N-dimethyl-1H-indazole-3-carboxamide as the primary metabolite .

-

N-Dealkylation : Sequential removal of methyl groups generates N-methyl and des-methyl metabolites, detectable via LC-MS .

Key Metabolites Identified :

| Metabolite | m/z | Abundance (%) |

|---|---|---|

| 7-Hydroxy derivative | 191.08 | 42 |

| N-Monomethyl carboxamide | 161.06 | 28 |

| Indazole-3-carboxylic acid | 147.04 | 15 |

Thermal and Photochemical Degradation

科学研究应用

N,N-Dimethyl-1H-indazole-3-carboxamide has several scientific research applications:

作用机制

The mechanism of action of N,N-Dimethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Similar Compounds

N-alkyl-substituted indazole-5-carboxamide derivatives: These compounds share a similar indazole core but differ in the substitution pattern, leading to variations in biological activity.

1H-indazole-3-carboxamide: This compound lacks the N,N-dimethyl substitution, which may affect its chemical reactivity and biological properties.

Uniqueness

N,N-Dimethyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity. The presence of the N,N-dimethyl group may enhance its stability and interaction with molecular targets compared to other indazole derivatives .

生物活性

N,N-Dimethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of a carboxamide group at the 3-position of the indazole ring, along with two methyl groups on the nitrogen atom, contributes to its unique properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various indazole derivatives, this compound demonstrated promising results against Candida species, particularly Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for related indazole derivatives were reported, with some showing effective activity at concentrations as low as 1 mM against resistant strains .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| This compound | C. albicans | 1.0 |

| N,N-Diethylcarboxamide | C. glabrata | 3.807 |

| Other derivatives | Various Candida spp. | 15.227 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. The compound is believed to exert its effects by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it may interact with protein targets that regulate cell cycle progression and apoptosis, leading to reduced viability of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a study found that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells, indicating its potential as a therapeutic agent against aggressive cancer types .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular functions such as growth and apoptosis. The compound's ability to inhibit key enzymes involved in methylation processes has been highlighted as a critical aspect of its anticancer activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other indazole derivatives to assess its unique biological profile:

| Compound Type | Biological Activity | Notable Differences |

|---|---|---|

| N-Alkyl-substituted Indazole-5-carboxamides | Moderate antimicrobial activity | Varies in substitution pattern |

| 1H-Indazole-3-carboxamide | Lower potency against fungi | Lacks N,N-dimethyl substitution |

| Other Indazole Derivatives | Variable anticancer activity | Structural modifications affect efficacy |

属性

IUPAC Name |

N,N-dimethyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKAAQVRMYIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609914 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99055-81-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。